zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide
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Overview
Description
Zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide: is a chemical compound with the molecular formula C7H3BrFNZn . . This compound is of interest due to its unique structure, which includes a zinc atom coordinated with a bromide ion and a 2-fluorobenzene-4-ide-1-carbonitrile moiety. It is commonly used in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide typically involves the reaction of 2-fluorobenzene-4-ide-1-carbonitrile with a zinc bromide solution. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Starting Materials: 2-fluorobenzene-4-ide-1-carbonitrile and zinc bromide.
Solvent: Tetrahydrofuran (THF) is commonly used as the solvent.
Reaction Conditions: The reaction is typically conducted at room temperature under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen contamination.
Procedure: The 2-fluorobenzene-4-ide-1-carbonitrile is dissolved in THF, and zinc bromide is added to the solution. The mixture is stirred until the reaction is complete, usually indicated by a change in color or the formation of a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large reactors to handle bulk quantities of starting materials.
Automation: Automated systems to control the addition of reagents and maintain reaction conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary product is typically a biaryl compound.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Battery Technology: Research into zinc-bromine batteries for energy storage.
Mechanism of Action
The mechanism of action for zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The zinc compound transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product.
Comparison with Similar Compounds
- 4-Cyano-3-fluorophenylzinc bromide
- Bromo(4-cyano-3-fluorophenyl)zinc
Comparison:
- Uniqueness: Zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and selectivity in chemical reactions.
- Reactivity: Compared to similar compounds, it may exhibit different reactivity profiles in cross-coupling reactions, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C7H3BrFNZn |
---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide |
InChI |
InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
NIWFBYSTLSLEQQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)C#N.[Zn+2].[Br-] |
Origin of Product |
United States |
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